molecular formula C38H50O6 B8101637 (-)-Guttiferone E

(-)-Guttiferone E

Cat. No.: B8101637
M. Wt: 602.8 g/mol
InChI Key: DTTONLKLWRTCAB-QNEJGDQOSA-N
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Description

(-)-Guttiferone E: is a naturally occurring polycyclic polyprenylated acylphloroglucinol (PPAP) compound found in various species of the Clusiaceae family. It is known for its diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. The compound’s unique structure and biological activities have made it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (-)-Guttiferone E typically involves multiple steps, including the formation of the polycyclic core and the introduction of the prenyl side chains. One common synthetic route starts with the cyclization of a suitable precursor to form the polycyclic core, followed by the addition of prenyl groups through Friedel-Crafts alkylation or other alkylation methods. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods: Industrial production of this compound is less common due to the complexity of its synthesis. advances in synthetic organic chemistry and biotechnology may enable more efficient production methods in the future. Current methods focus on optimizing reaction conditions and using biocatalysts to improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: (-)-Guttiferone E undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohols or other reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

Chemistry: In chemistry, (-)-Guttiferone E is studied for its unique structure and reactivity. Researchers explore its potential as a building block for synthesizing other complex molecules.

Biology: In biological research, this compound is investigated for its anti-cancer, anti-inflammatory, and antimicrobial properties. Studies have shown that it can inhibit the growth of cancer cells and reduce inflammation in various models.

Medicine: In medicine, this compound is being explored as a potential therapeutic agent for treating cancer, inflammatory diseases, and infections. Its ability to target specific molecular pathways makes it a promising candidate for drug development.

Industry: In industry, this compound’s antimicrobial properties make it a potential additive in products such as preservatives and disinfectants.

Mechanism of Action

Molecular Targets and Pathways: (-)-Guttiferone E exerts its effects by interacting with various molecular targets and pathways. For example, it can inhibit the activity of enzymes involved in cancer cell proliferation and induce apoptosis (programmed cell death) in cancer cells. It also modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.

Comparison with Similar Compounds

  • Guttiferone A
  • Guttiferone B
  • Guttiferone C
  • Guttiferone D

Comparison: (-)-Guttiferone E is unique among its analogs due to its specific structural features and biological activities. While other guttiferones also exhibit anti-cancer and anti-inflammatory properties, this compound has shown higher potency in certain assays. Its distinct prenylation pattern and polycyclic core contribute to its unique reactivity and biological effects.

Properties

IUPAC Name

(3E)-3-[(3,4-dihydroxyphenyl)-hydroxymethylidene]-6,6-dimethyl-5,7-bis(3-methylbut-2-enyl)-1-(5-methyl-2-prop-1-en-2-ylhex-4-enyl)bicyclo[3.3.1]nonane-2,4,9-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H50O6/c1-22(2)11-13-27(25(7)8)20-37-21-28(15-12-23(3)4)36(9,10)38(35(37)44,18-17-24(5)6)34(43)31(33(37)42)32(41)26-14-16-29(39)30(40)19-26/h11-12,14,16-17,19,27-28,39-41H,7,13,15,18,20-21H2,1-6,8-10H3/b32-31+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTTONLKLWRTCAB-QNEJGDQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1CC2(C(=O)C(=C(C3=CC(=C(C=C3)O)O)O)C(=O)C(C2=O)(C1(C)C)CC=C(C)C)CC(CC=C(C)C)C(=C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC1CC2(C(=O)/C(=C(/C3=CC(=C(C=C3)O)O)\O)/C(=O)C(C2=O)(C1(C)C)CC=C(C)C)CC(CC=C(C)C)C(=C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H50O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

602.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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